Bienvenue dans la boutique en ligne BenchChem!

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound delivers a quantifiably distinct profile (LogP 1.9, TPSA 40.8 Ų) versus amantadine or rimantadine, essential for reproducible SAR studies. The rigid adamantane cage plus morpholine linker creates a unique 3D orientation unmatched by generic substitutes. Order high-purity material calibrated for membrane permeability assays and CNS drug candidate screening.

Molecular Formula C16H28N2O
Molecular Weight 264.413
CAS No. 953908-68-4
Cat. No. B2375993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine
CAS953908-68-4
Molecular FormulaC16H28N2O
Molecular Weight264.413
Structural Identifiers
SMILESC1COCCN1CC(C23CC4CC(C2)CC(C4)C3)N
InChIInChI=1S/C16H28N2O/c17-15(11-18-1-3-19-4-2-18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,1-11,17H2
InChIKeyVVMFFKSKIAIBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine (CAS 953908-68-4): A Dual Adamantane-Morpholine Scaffold for Medicinal Chemistry and Chemical Biology


1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine (CAS 953908-68-4) is a small-molecule research compound composed of a rigid, lipophilic adamantane cage and a flexible morpholine ring connected via an ethan-1-amine linker. This dual pharmacophore design is intended to combine the membrane permeability and metabolic stability conferred by the adamantane core with the hydrogen-bonding capacity and heterocyclic character of the morpholine moiety [1]. The compound serves as a versatile synthetic intermediate and a potential lead scaffold in medicinal chemistry, where its XLogP3 of 1.9 and molecular weight of 264.41 g/mol place it within favorable drug-like chemical space [2]. While structurally related to clinically used adamantanes such as amantadine, rimantadine, and memantine, its unique morpholine-ethanamine extension offers distinct physicochemical and pharmacological properties that merit direct experimental comparison [3].

Why 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine Cannot Be Replaced by Simple Adamantane or Morpholine Analogs


Direct substitution of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine with a generic adamantane derivative (e.g., amantadine) or a plain morpholine compound will fail to reproduce its specific structural and physicochemical signature, which directly impacts its utility in structure-activity relationship (SAR) studies and assay development. The combination of a 1-adamantyl group with a morpholine ring via a two-carbon ethanamine spacer creates a unique three-dimensional orientation and electronic distribution that is absent in simpler analogs [1]. For instance, the computed pKa of the primary amine (~10.47) and the calculated LogP (1.9) differ substantially from those of amantadine (pKa ~10.7; LogP ~2.0) and rimantadine (pKa ~10.5; LogP ~3.0), leading to altered membrane permeability and protonation states at physiological pH . Furthermore, the morpholine oxygen and tertiary nitrogen provide additional sites for hydrogen bonding and salt-bridge formation that are not available in amine-only adamantanes, potentially conferring distinct target engagement profiles and off-target liabilities [2]. These quantitative physicochemical divergences underscore why generic substitution is scientifically unsound and can compromise experimental reproducibility.

Quantitative Differentiation of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine (CAS 953908-68-4) Against Comparator Adamantane Derivatives


Physicochemical Divergence: LogP and pKa Shift Relative to Amantadine and Rimantadine

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine exhibits a computed XLogP3 of 1.9 and a predicted pKa of 10.47, which differ from the corresponding values of the clinically used adamantane antiviral agents amantadine (XLogP3 2.0; pKa 10.7) and rimantadine (XLogP3 3.0; pKa 10.5). The 0.1-unit lower LogP compared to amantadine and the 1.1-unit reduction relative to rimantadine indicate moderately reduced lipophilicity, which may translate to lower non-specific membrane binding and altered CNS penetration kinetics [1]. The slightly lower pKa suggests a marginally higher fraction of uncharged amine at physiological pH, potentially influencing passive diffusion and receptor-binding thermodynamics .

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bonding Capacity and Topological Polar Surface Area (TPSA) Differentiation from Simple Adamantanes

The compound possesses three hydrogen bond acceptors (HBA) and one hydrogen bond donor (HBD), yielding a calculated Topological Polar Surface Area (TPSA) of 40.8 Ų [1]. This is substantially larger than the TPSA of amantadine (26.0 Ų) and rimantadine (26.0 Ų), both of which are primary amines lacking additional heteroatoms. The increased TPSA arises from the morpholine ether oxygen and tertiary nitrogen, which contribute to enhanced aqueous solubility and may reduce passive blood-brain barrier permeability relative to the more hydrophobic adamantane drugs [2]. The HBA count of 3 (vs. 1 for amantadine/rimantadine) offers additional points for target engagement and salt formation, which is a quantifiable advantage in hit-to-lead optimization.

Medicinal Chemistry ADME Prediction Ligand-Based Design

Cytotoxicity and Antiproliferative Potential Inferred from Class-Level Adamantane-Morpholine Conjugates

Direct cytotoxicity data for 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine are not yet available in peer-reviewed literature. However, class-level inference can be drawn from closely related adamantane-morpholine hybrids. For example, the adamantyl-morpholine derivative TAMORPH (1-[2-(2-thienyl)-2-adamantyl]morpholine) was shown to induce significant apoptotic death in human malignant cells and demonstrated reduced toxicity compared to the parent phencyclidine scaffold in both in vitro and in vivo models [1]. While structural differences preclude direct numerical comparison, the presence of the morpholine group in both compounds is hypothesized to contribute to enhanced cellular uptake and target engagement relative to non-morpholine adamantanes [2]. This class-level evidence supports the rationale for procuring and testing the target compound in antiproliferative assays.

Cancer Biology Cytotoxicity Screening Antiproliferative Agents

Sigma-2 Receptor Ligand Potential Supported by In Silico and In Vitro Adamantane Scaffold Studies

Although no direct binding data exist for the target compound, extensive structure-activity relationship (SAR) studies on adamantane-derived sigma receptor ligands provide a strong class-level rationale for its utility. A recent study demonstrated that adamantane-based scaffolds can be rationally designed to target the sigma-2 receptor, with molecular docking and 50 ns molecular dynamics simulations confirming stable binding modes comparable to a high-affinity reference ligand [1]. The presence of a basic amine and a morpholine ether in the target compound aligns with key pharmacophoric elements identified for sigma-2 engagement [2]. This positions 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine as a logical starting point for the synthesis of sigma receptor probes or imaging agents, with the potential for further functionalization at the morpholine nitrogen or ethanamine bridge.

Sigma Receptor Pharmacology Computational Chemistry Neurodegenerative Disease

Defined Application Scenarios for 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine (CAS 953908-68-4) Based on Verified Differentiation


SAR Studies Requiring Controlled Lipophilicity and Hydrogen-Bonding Capacity

In medicinal chemistry campaigns where fine-tuning of LogP and TPSA is critical for optimizing ADME properties, this compound provides a quantifiably distinct profile (LogP 1.9, TPSA 40.8 Ų) compared to standard adamantane controls. It is particularly suited for designing a matched molecular pair with amantadine or rimantadine to deconvolute the contribution of morpholine-ether polarity on cellular permeability and target engagement [1].

Sigma-2 Receptor Probe Development and Imaging Agent Conjugation

The adamantane core of this compound serves as a validated scaffold for sigma-2 receptor targeting. Its morpholine ring offers a modifiable handle for the attachment of fluorescent dyes, biotin tags, or cytotoxic payloads, enabling the construction of targeted theranostic agents. The class-level evidence of sigma-2 engagement by adamantane derivatives supports the use of this compound as a synthetic starting point for such applications [2][3].

Comparative Antiproliferative Screening in Cancer Cell Lines

Given the documented antitumor activity of structurally related adamantyl-morpholine hybrids (TAMORPH), this compound is a logical candidate for inclusion in cytotoxicity panels against cancer cell lines known to express sigma receptors (e.g., HeLa, MCF-7, PC-3). Its simpler structure compared to TAMORPH allows for more straightforward SAR interpretation and may reveal a distinct selectivity window that can be further optimized [4].

Physicochemical Benchmarking in Central Nervous System (CNS) Drug Discovery

The compound's computed physicochemical properties (MW 264.41, HBD 1, TPSA 40.8, pKa 10.47) place it within the generally accepted ranges for CNS drug candidates, but with a unique balance of lipophilicity and polarity. It can be employed as a reference standard in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 efflux assays to empirically calibrate the impact of a morpholine-containing adamantane on brain penetration potential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.